2-methoxyethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O7. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with 2-methoxyethanol. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general procedure involves mixing 3,5-dinitrobenzoic acid with 2-methoxyethanol in the presence of the acid catalyst and heating the mixture under reflux conditions until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields while adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to yield 3,5-dinitrobenzoic acid and 2-methoxyethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: The major product is 2-methoxyethyl 3,5-diaminobenzoate.
Substitution: The major products are 3,5-dinitrobenzoic acid and 2-methoxyethanol.
Scientific Research Applications
2-Methoxyethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-methoxyethyl 3,5-dinitrobenzoate and its derivatives is primarily due to the presence of nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial effects. The compound’s mechanism of action involves disrupting the synthesis of essential biomolecules in microorganisms, thereby inhibiting their growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Methyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
Uniqueness
Compared to its analogs, 2-methoxyethyl 3,5-dinitrobenzoate has a unique ester group that imparts different solubility and reactivity properties. This makes it particularly useful in specific synthetic applications where other esters may not be as effective .
Properties
IUPAC Name |
2-methoxyethyl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-18-2-3-19-10(13)7-4-8(11(14)15)6-9(5-7)12(16)17/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHZCLZYPLIJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.